molecular formula C8H7ClF3NO B8507020 (4-Amino-3-chloro-5-trifluoromethyl-phenyl)-methanol

(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-methanol

Cat. No. B8507020
M. Wt: 225.59 g/mol
InChI Key: RQOOGLKWMQLMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595312B2

Procedure details

69.56 g (0.43 mol) CDI were added to a solution of 93.4 g (0.39 mol) 4-amino-3-chloro-5-trifluoromethyl-benzoic acid (described in Arzneim.-Forsch. 1984, 34(11A), 1612-1624) in 1 L THF and the mixture was stirred for 1 h at 40° C. The reaction mixture was then carefully added to a solution of 51.4 g (1.36 mol) NaBH4 in 450 mL of water at RT under a nitrogen atmosphere and with cooling. The mixture was stirred for 2 h at RT, combined with 500 mL water and 300 mL semiconc. HCl, stirred for another hour and then exhaustively extracted with EtOAc. The combined org. phases were dried over Na2SO4 and evaporated down i. vac. The oil remaining was combined with 500 mL PE and stirred while cooling with ice. The precipitate was suction filtered, washed with PE and dried. 29.7 g of the desired product were obtained.
Name
Quantity
69.56 g
Type
reactant
Reaction Step One
Quantity
93.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
51.4 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1N=CN(C(N2C=NC=C2)=O)C=1.[NH2:13][C:14]1[C:22]([C:23]([F:26])([F:25])[F:24])=[CH:21][C:17]([C:18](O)=[O:19])=[CH:16][C:15]=1[Cl:27].[BH4-].[Na+].Cl>C1COCC1.O>[NH2:13][C:14]1[C:22]([C:23]([F:24])([F:25])[F:26])=[CH:21][C:17]([CH2:18][OH:19])=[CH:16][C:15]=1[Cl:27] |f:2.3|

Inputs

Step One
Name
Quantity
69.56 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
93.4 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1C(F)(F)F)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
51.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h at RT
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated down i
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with PE
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1C(F)(F)F)CO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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